2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
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Overview
Description
2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The indole derivative is then subjected to substitution reactions to introduce the 2,7-dimethyl groups.
Sulfonamide Formation: The final step involves the reaction of the substituted indole with 2,5-dichloro-4-methoxybenzenesulfonyl chloride to form the desired compound.
Industrial production methods typically involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of catalysts, improved reaction conditions, and purification techniques.
Chemical Reactions Analysis
2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological activities of indole derivatives, including their interactions with various biological targets.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-chloro-2-methylindole: A simpler indole derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a therapeutic agent in cancer research.
Properties
Molecular Formula |
C19H20Cl2N2O3S |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-11-5-4-6-14-13(12(2)23-19(11)14)7-8-22-27(24,25)18-10-15(20)17(26-3)9-16(18)21/h4-6,9-10,22-23H,7-8H2,1-3H3 |
InChI Key |
WSBMBKIVTRISPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
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